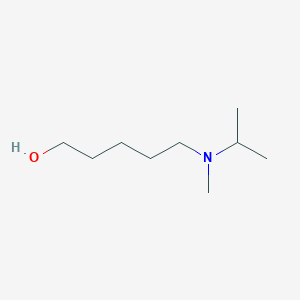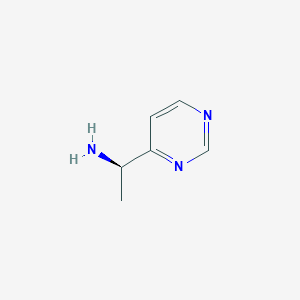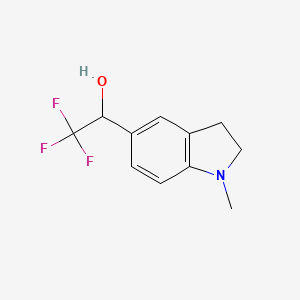
1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is an aromatic organic compound with the molecular formula C10H12BrCl It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene typically involves the bromination and chloromethylation of tetramethylbenzene. One common method includes:
Bromination: Tetramethylbenzene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position.
Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Tetramethylbenzoic acid or tetramethylbenzaldehyde.
Reduction: Tetramethylbenzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene involves its ability to undergo various chemical reactions due to the presence of reactive bromine and chlorine atoms. These atoms can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-chlorobenzene: Similar structure but lacks the four methyl groups.
1-Chloro-4-(bromomethyl)benzene: Similar structure but with different positions of bromine and chlorine.
Tetramethylbenzene: Lacks the bromine and chlorine atoms.
Uniqueness
1-Bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene is unique due to the combination of bromine, chlorine, and four methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H14BrCl |
|---|---|
Peso molecular |
261.58 g/mol |
Nombre IUPAC |
1-bromo-4-(chloromethyl)-2,3,5,6-tetramethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-6-8(3)11(12)9(4)7(2)10(6)5-13/h5H2,1-4H3 |
Clave InChI |
DIXLGKHMRAJXCZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CCl)C)C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13594490.png)
![rac-(1R,2S)-2-[(dimethylamino)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13594497.png)




![3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol](/img/structure/B13594526.png)
![{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13594530.png)
![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)


